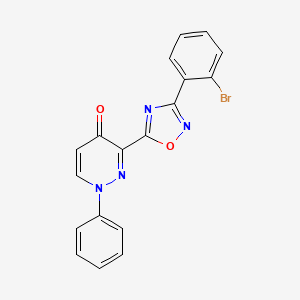

3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Description

3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a heterocyclic compound featuring a pyridazinone core linked to a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is substituted at the 3-position with a 2-bromophenyl group, while the pyridazinone ring is N-substituted with a phenyl group. This structure combines aromatic and electron-deficient systems, making it relevant for pharmaceutical and materials science research.

Properties

IUPAC Name |

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN4O2/c19-14-9-5-4-8-13(14)17-20-18(25-22-17)16-15(24)10-11-23(21-16)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMRHVQADIPMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H18BrN4O2

- Molecular Weight : 445.27 g/mol

- CAS Number : 1291862-31-1

Structure

The compound features a complex structure that includes a pyridazine ring and an oxadiazole moiety, contributing to its biological properties.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of oxadiazole derivatives is well-documented. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that it could inhibit cell proliferation in breast cancer and prostate cancer models by disrupting cellular signaling pathways involved in cell survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence suggesting that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds similar to 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one exhibited IC50 values in the low micromolar range against several cancer types .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, a series of oxadiazole derivatives were synthesized and tested against common pathogens. The results showed that certain derivatives demonstrated significant inhibition zones against E. coli, suggesting potential for development into antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Many oxadiazole derivatives act by inhibiting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Pathways : It may inhibit the NF-kB pathway, leading to reduced expression of inflammatory cytokines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 396.2374 g/mol. Its structure features a pyridazinone core linked to an oxadiazole moiety, which is known for its bioactivity and potential in drug development.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of bromine in the phenyl ring enhances the compound's lipophilicity, potentially improving its membrane permeability and antibacterial efficacy .

Anticancer Properties

The compound has been investigated for its anticancer potential. Some studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, certain analogs have shown promise in inhibiting tumor growth in vitro and in vivo models .

Fluorescent Probes

Due to its unique structural features, 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one can be utilized as a fluorescent probe. Its ability to exhibit fluorescence under specific conditions makes it suitable for applications in bioimaging and sensing technologies. The compound's fluorescence properties are influenced by environmental factors such as pH, allowing for real-time monitoring of biological processes .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts. This study highlights the importance of structural modifications in optimizing biological activity.

Case Study 2: Fluorescent Probes for Bioimaging

In another investigation, researchers synthesized a series of fluorescent probes based on oxadiazole derivatives. The probes demonstrated excellent solubility in aqueous environments and were capable of real-time imaging of cellular processes under varying pH conditions. This work underscores the potential applications of 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one in biomedical imaging.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituent positions, halogens, or core heterocycles:

Table 1: Structural Comparison of Selected Analogues

Key Observations :

- Halogen Position : The target compound’s 2-bromophenyl group contrasts with the 3-chlorophenyl substituent in , altering steric hindrance and electronic effects. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.

- Fluorinated Analogues : The trifluoromethyl group in introduces strong electron-withdrawing effects, which can modulate metabolic stability and bioavailability.

Physicochemical Properties

Table 3: Physicochemical Data

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.